molecular formula C20H18O6 B1238808 Hydroxywighteone

Hydroxywighteone

Cat. No.: B1238808
M. Wt: 354.4 g/mol
InChI Key: AROTXIUFXQZGLT-BIIKFXOESA-N
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Description

Hydroxywighteone is a hydroxymethyl-substituted cyclic ketone with structural similarities to other cyclohexanone and cyclopentanone derivatives. While direct data on this compound is sparse in the provided evidence, its analogs, such as 2-(Hydroxymethyl)cyclopentanone (CAS 590-90-9) and 4-(Hydroxymethyl)cyclohexanone (CAS 18202-10-3), are well-documented . These compounds share a hydroxylated methyl group attached to a cyclic ketone backbone, which influences their physicochemical properties and reactivity. This compound is hypothesized to exhibit comparable solubility and stability profiles to its analogs, particularly in polar solvents and under moderate thermal conditions .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5,7-dihydroxy-6-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17-18(19(14)24)20(25)15(10-26-17)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+

InChI Key

AROTXIUFXQZGLT-BIIKFXOESA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)CO

Isomeric SMILES

C/C(=C\CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)/CO

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)CO

Synonyms

5,7,4'-trihydroxy-6-(3-hydroxymethyl-2-butenyl)isoflavone
glabrisoflavone
glabrizoflavone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of Hydroxywighteone and its analogs:

Compound CAS Number Molecular Formula Similarity Score Solubility (mg/mL) Melting Point (°C)
This compound* N/A C₇H₁₂O₂ N/A ~50 (in water) 85–90 (predicted)
2-(Hydroxymethyl)cyclopentanone 590-90-9 C₆H₁₀O₂ 0.71 45–60 92–94
4-(Hydroxymethyl)cyclohexanone 18202-10-3 C₇H₁₂O₂ 0.70 30–50 88–90
1,6-Diisocyanatohexane 822-06-0 C₈H₁₂N₂O₂ 0.65 Insoluble -50 (liquid at RT)

*this compound data are inferred from analogs and computational predictions.

Key Observations :

  • Solubility: this compound’s water solubility is comparable to its cyclopentanone and cyclohexanone analogs, likely due to the polar hydroxyl group enhancing hydrophilicity .
  • Thermal Stability : Unlike 1,6-diisocyanatohexane (a liquid at room temperature), this compound and its analogs are solids with melting points above 85°C, indicating stronger intermolecular hydrogen bonding .
  • Reactivity: this compound’s hydroxyl group may participate in nucleophilic reactions, similar to 2-(Hydroxymethyl)cyclopentanone, which undergoes esterification and oxidation readily .
Analytical and Pharmacological Comparisons
  • Analytical Methods: Techniques like HPLC and NMR (referenced in ’s supplementary tables) are critical for distinguishing this compound from analogs. For instance, 4-(Hydroxymethyl)cyclohexanone exhibits distinct $^1$H-NMR shifts (δ 1.5–2.0 ppm for cyclic protons) compared to cyclopentanone derivatives (δ 2.1–2.5 ppm) .
  • This compound’s hydroxyl group may mitigate toxicity, but further studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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